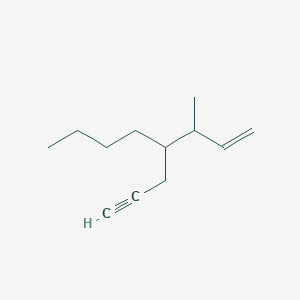
3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene is an organic compound that belongs to the class of propargyl compounds. These compounds are characterized by the presence of a propargyl group, which is a functional group containing a triple bond between two carbon atoms. The presence of this group makes this compound a versatile compound with various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene typically involves the alkylation of a suitable precursor with propargyl bromide. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . Another approach involves the Horner–Wadsworth–Emmons olefination using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods: Industrial production of propargyl compounds, including this compound, often employs metal-catalyzed propargylation reactions. These reactions can be carried out using various catalysts, such as palladium or copper, to facilitate the formation of the propargyl group .
Chemical Reactions Analysis
Types of Re:
Properties
CAS No. |
61786-30-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
3-methyl-4-prop-2-ynyloct-1-ene |
InChI |
InChI=1S/C12H20/c1-5-8-10-12(9-6-2)11(4)7-3/h2,7,11-12H,3,5,8-10H2,1,4H3 |
InChI Key |
VIKZSBUZNQBWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC#C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















